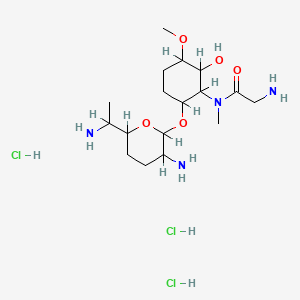
1-D-2-D-Fortimicin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-D-2-D-Fortimicin A, also known as this compound, is a useful research compound. Its molecular formula is C17H37Cl3N4O5 and its molecular weight is 483.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Efficacy
Broad-Spectrum Activity
Fortimicin A demonstrates significant antibacterial activity against many clinically relevant aerobic and facultatively anaerobic bacteria. It is particularly effective against Enterobacteriaceae and other medically significant organisms, although it shows limited activity against Pseudomonas aeruginosa . Comparative studies indicate that Fortimicin A's minimum inhibitory concentrations (MICs) are similar to those of amikacin, making it a viable alternative in treating infections caused by resistant strains .
Mechanism of Action
The bactericidal effect of Fortimicin A is attributed to its interference with bacterial protein synthesis by binding to the 30S ribosomal subunit. This action results in the misreading of mRNA and ultimately leads to cell death . Furthermore, its effectiveness can be influenced by environmental factors such as pH and the presence of cations, which can enhance or reduce its antibacterial properties .
Clinical Applications
Case Studies in Surgical Infections
Clinical studies have reported successful outcomes with Fortimicin A in treating surgical infections. In a trial involving patients with panperitonitis, Fortimicin A was administered intramuscularly, resulting in excellent clinical responses in two out of three patients . The antibiotic was well-tolerated, with no adverse effects reported, suggesting its potential as a treatment option for severe infections.
In Vitro Studies Against Resistant Strains
Fortimicin A has been evaluated against antibiotic-resistant strains in vitro. One study revealed that it inhibited 92.6% of tested strains at a concentration of 6.2 mcg/ml, outperforming other aminoglycosides like gentamicin and tobramycin . This characteristic makes Fortimicin A a promising candidate for addressing the growing issue of multidrug-resistant bacteria.
Summary Table of Key Findings
| Characteristic | Details |
|---|---|
| Chemical Structure | Pseudodisaccharide aminoglycoside |
| Antibacterial Spectrum | Effective against Enterobacteriaceae; limited against Pseudomonas aeruginosa |
| Mechanism of Action | Binds to 30S ribosomal subunit; inhibits protein synthesis |
| Clinical Efficacy | Successful in treating panperitonitis; well-tolerated |
| Resistance Profile | Effective against multidrug-resistant strains |
| Combination Potential | Synergistic effects with penicillin |
| Novel Research Directions | Potential use as H-PGDS inhibitor for Duchenne Muscular Dystrophy |
特性
CAS番号 |
81166-17-8 |
|---|---|
分子式 |
C17H37Cl3N4O5 |
分子量 |
483.9 g/mol |
IUPAC名 |
2-amino-N-[6-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-N-methylacetamide;trihydrochloride |
InChI |
InChI=1S/C17H34N4O5.3ClH/c1-9(19)11-5-4-10(20)17(25-11)26-12-6-7-13(24-3)16(23)15(12)21(2)14(22)8-18;;;/h9-13,15-17,23H,4-8,18-20H2,1-3H3;3*1H |
InChIキー |
VNIJXFKKVHGQDG-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2CCC(C(C2N(C)C(=O)CN)O)OC)N)N.Cl.Cl.Cl |
正規SMILES |
CC(C1CCC(C(O1)OC2CCC(C(C2N(C)C(=O)CN)O)OC)N)N.Cl.Cl.Cl |
同義語 |
1-D-2-D-fortimicin A 1-deamino-2-deoxyfortimicin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















